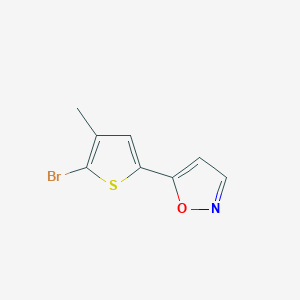
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a heterocyclic compound that features both a brominated thiophene and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach involves metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as oxone in water medium.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone (2KHSO5-KHSO4-K2SO4) in water medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoxazole derivatives with various functional groups.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted isoxazole derivatives with different functional groups.
Applications De Recherche Scientifique
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacologically active compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Methylthiophen-2-YL)isoxazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
5-(5-Chloro-4-methylthiophen-2-YL)isoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.
5-(5-Fluoro-4-methylthiophen-2-YL)isoxazole: Contains a fluorine atom, which can alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the brominated thiophene and isoxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .
Propriétés
Numéro CAS |
945392-05-2 |
|---|---|
Formule moléculaire |
C8H6BrNOS |
Poids moléculaire |
244.11 g/mol |
Nom IUPAC |
5-(5-bromo-4-methylthiophen-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-5-4-7(12-8(5)9)6-2-3-10-11-6/h2-4H,1H3 |
Clé InChI |
YQBFLJQXISSAEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C2=CC=NO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


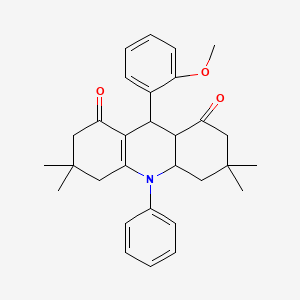
![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)
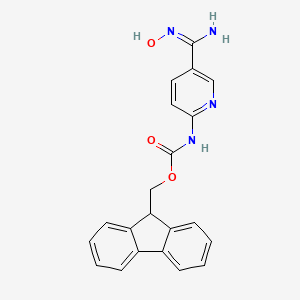
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)


![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)


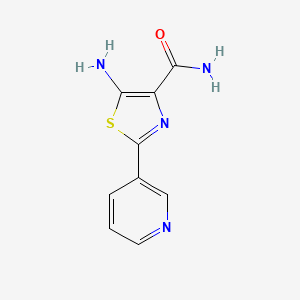
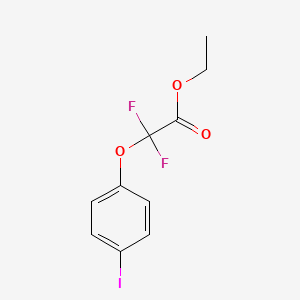
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)
